molecular formula C39H49N11O10 B10855272 Abz-phe-arg-lys(dnp)-pro-OH

Abz-phe-arg-lys(dnp)-pro-OH

Cat. No.: B10855272
M. Wt: 831.9 g/mol
InChI Key: ZEWJTBVOMMZVAU-YDPTYEFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-aminobenzoyl-L-phenylalanyl-L-arginyl-L-lysyl-(2,4-dinitrophenyl)-L-proline (Abz-FR-K(Dnp)-P-OH) is a fluorogenic substrate used primarily for the assay of angiotensin-converting enzyme-1 (ACE1) activity. The compound’s fluorescence is quenched by the 2,4-dinitrophenyl group until cleavage at the arginyl-lysyl bond separates them, making it useful for various biochemical assays .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-aminobenzoyl-L-phenylalanyl-L-arginyl-L-lysyl-(2,4-dinitrophenyl)-L-proline involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically includes:

    Coupling Reactions: Each amino acid is sequentially coupled to the growing peptide chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection Steps: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) to expose reactive sites for further coupling.

    Cleavage from Resin: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale, with optimizations for yield and purity. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are commonly used to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions

2-aminobenzoyl-L-phenylalanyl-L-arginyl-L-lysyl-(2,4-dinitrophenyl)-L-proline undergoes several types of reactions:

    Hydrolysis: The peptide bond between arginyl and lysyl residues is hydrolyzed by ACE1, leading to the separation of the 2-aminobenzoyl and 2,4-dinitrophenyl groups.

    Fluorescence Quenching and Release: The fluorescence of the 2-aminobenzoyl group is quenched by the 2,4-dinitrophenyl group until cleavage occurs.

Common Reagents and Conditions

Major Products

The major products of the hydrolysis reaction are the separated 2-aminobenzoyl and 2,4-dinitrophenyl groups, along with the remaining peptide fragments .

Scientific Research Applications

2-aminobenzoyl-L-phenylalanyl-L-arginyl-L-lysyl-(2,4-dinitrophenyl)-L-proline is widely used in scientific research for:

Mechanism of Action

The mechanism of action involves the hydrolysis of the peptide bond between arginyl and lysyl residues by ACE1. This cleavage separates the 2-aminobenzoyl and 2,4-dinitrophenyl groups, resulting in a measurable increase in fluorescence. The molecular target is ACE1, and the pathway involves the enzymatic hydrolysis of the peptide substrate .

Comparison with Similar Compounds

Similar Compounds

    2-aminobenzoyl-L-phenylalanyl-L-arginyl-L-lysyl-(2,4-dinitrophenyl)-L-alanine: Another fluorogenic substrate for ACE1 with a similar structure but different amino acid sequence.

    2-aminobenzoyl-L-phenylalanyl-L-arginyl-L-lysyl-(2,4-dinitrophenyl)-L-glycine: Similar substrate with glycine instead of proline.

Uniqueness

2-aminobenzoyl-L-phenylalanyl-L-arginyl-L-lysyl-(2,4-dinitrophenyl)-L-proline is unique due to its specific sequence, which provides optimal cleavage by ACE1 and a distinct fluorescence quenching mechanism. This makes it particularly useful for precise and sensitive assays .

Properties

Molecular Formula

C39H49N11O10

Molecular Weight

831.9 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminobenzoyl)amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-(2,4-dinitroanilino)hexanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C39H49N11O10/c40-27-13-5-4-12-26(27)34(51)47-31(22-24-10-2-1-3-11-24)36(53)45-29(15-8-20-44-39(41)42)35(52)46-30(37(54)48-21-9-16-32(48)38(55)56)14-6-7-19-43-28-18-17-25(49(57)58)23-33(28)50(59)60/h1-5,10-13,17-18,23,29-32,43H,6-9,14-16,19-22,40H2,(H,45,53)(H,46,52)(H,47,51)(H,55,56)(H4,41,42,44)/t29-,30-,31-,32-/m0/s1

InChI Key

ZEWJTBVOMMZVAU-YDPTYEFTSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4N)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4N)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.